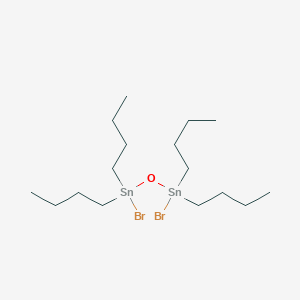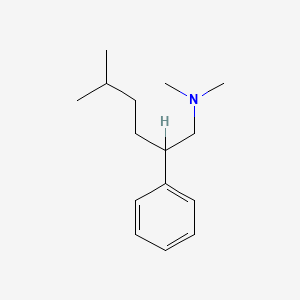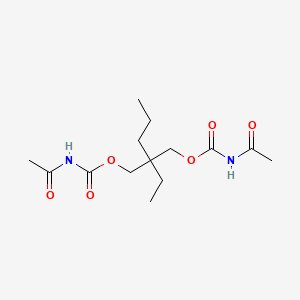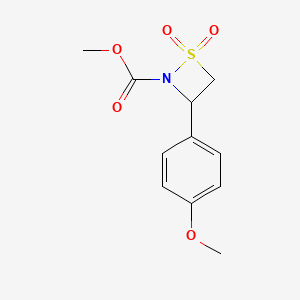
2-(4-Methyl-2-phenylnaphthalen-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methyl-2-phenylnaphthalen-1-yl)pyridine is an aromatic heterocyclic compound that features a pyridine ring fused with a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-phenylnaphthalen-1-yl)pyridine can be achieved through several methods. One common approach involves the condensation of 4-methyl-2-phenylnaphthalene with pyridine under specific reaction conditions. This process typically requires the use of a catalyst, such as palladium or copper, and may involve a series of steps including halogenation, coupling, and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methyl-2-phenylnaphthalen-1-yl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
2-(4-Methyl-2-phenylnaphthalen-1-yl)pyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(4-Methyl-2-phenylnaphthalen-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For example, its derivatives may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylnaphthalene: Similar in structure but lacks the pyridine ring.
4-Methyl-2-phenylnaphthalene: Similar but without the pyridine moiety.
2-(4-Methylphenyl)pyridine: Contains the pyridine ring but differs in the naphthalene substitution.
Uniqueness
2-(4-Methyl-2-phenylnaphthalen-1-yl)pyridine is unique due to its combined structural features of both naphthalene and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
32861-38-4 |
|---|---|
Fórmula molecular |
C22H17N |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
2-(4-methyl-2-phenylnaphthalen-1-yl)pyridine |
InChI |
InChI=1S/C22H17N/c1-16-15-20(17-9-3-2-4-10-17)22(21-13-7-8-14-23-21)19-12-6-5-11-18(16)19/h2-15H,1H3 |
Clave InChI |
CSXJVTNWJJSNEN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=CC=CC=C12)C3=CC=CC=N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


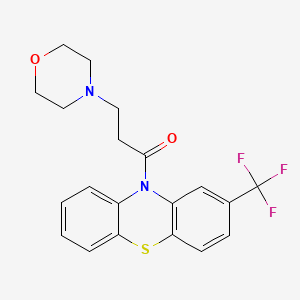

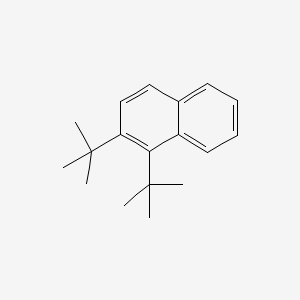
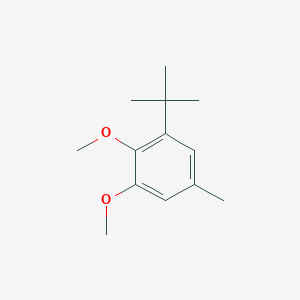

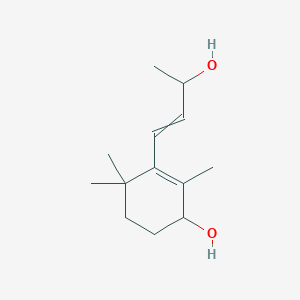
![Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14682429.png)
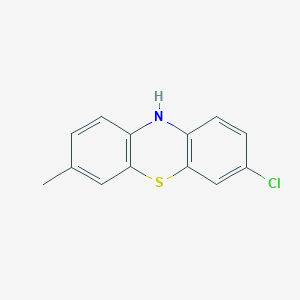
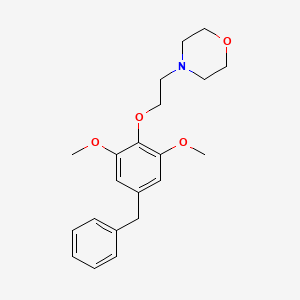
![5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione](/img/structure/B14682440.png)
